molecular formula C12H18Cl3NO2 B12748548 N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride CAS No. 102433-89-6

N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride

Cat. No.: B12748548
CAS No.: 102433-89-6
M. Wt: 314.6 g/mol
InChI Key: ARLDKQORFHHAOR-UHFFFAOYSA-N
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Description

2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride is a chemical compound that belongs to the class of amine oxides It is characterized by the presence of two chlorine atoms, a phenoxy group, and a triethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride typically involves the reaction of 2,2’-Dichloro-2-phenoxytriethylamine with an oxidizing agent to form the N-oxide. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, under controlled temperature conditions. The resulting N-oxide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced back to the parent amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under basic conditions.

Major Products Formed

    Oxidation: Higher oxidation state amine oxides.

    Reduction: 2,2’-Dichloro-2-phenoxytriethylamine.

    Substitution: Derivatives with substituted groups replacing the chlorine atoms.

Scientific Research Applications

2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride involves its interaction with cellular components. The compound can act as an oxidizing agent, leading to the disruption of cellular processes. It may target specific enzymes or proteins, altering their function and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dichloro-2-phenoxytriethylamine: The parent amine without the N-oxide group.

    2,2’-Dichloro-2-phenoxytriethylamine N-oxide: The N-oxide form without the hydrochloride salt.

    Phenoxytriethylamine derivatives: Compounds with similar structures but different substituents.

Uniqueness

2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride is unique due to the presence of both the N-oxide and hydrochloride groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

102433-89-6

Molecular Formula

C12H18Cl3NO2

Molecular Weight

314.6 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-ethyl-2-phenoxyethanamine oxide;hydrochloride

InChI

InChI=1S/C12H17Cl2NO2.ClH/c1-2-15(16,9-8-13)10-12(14)17-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H

InChI Key

ARLDKQORFHHAOR-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CCCl)(CC(OC1=CC=CC=C1)Cl)[O-].Cl

Origin of Product

United States

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